molecular formula C22H16ClN3O3 B11112606 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11112606
M. Wt: 405.8 g/mol
InChI Key: SUBFUFJBWSGAKT-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H16ClN3O3/c23-14-6-3-5-13(11-14)21-18-19(16-8-1-2-9-17(16)27)24-25-20(18)22(28)26(21)12-15-7-4-10-29-15/h1-11,21,27H,12H2,(H,24,25)

InChI Key

SUBFUFJBWSGAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

Biological Activity

The compound 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic organic molecule that has garnered attention due to its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structural framework that includes:

  • A 3-chlorophenyl group
  • A furan moiety
  • A hydroxyphenyl substituent

The molecular formula is C22H16ClN3O3C_{22}H_{16}ClN_{3}O_{3} with a molecular weight of approximately 405.84 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Oxidizing agents : Potassium permanganate
  • Reducing agents : Sodium borohydride

Careful optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing yield and purity .

Biological Activities

Research indicates that compounds similar to 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibit various biological activities:

Antifungal Activity

A study evaluating derivatives of pyrazole demonstrated significant antifungal activity against pathogenic strains. The compound showed effectiveness against fungal infections and exhibited interesting activity against Mycobacterium tuberculosis H37Rv .

Antibacterial Activity

Similar compounds have also been reported to possess antibacterial properties. The presence of halogen substituents in the structure often correlates with increased antibacterial activity against various strains .

Anti-inflammatory Activity

Other derivatives linked to this compound have been investigated for their potential as COX-II inhibitors. Some compounds exhibited high selectivity and potency against COX-II, suggesting that modifications in the structure can enhance anti-inflammatory effects .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Potential mechanisms include:

  • Inhibition of enzyme pathways involved in inflammation.
  • Disruption of cellular processes in pathogenic microorganisms.

In vitro and in vivo studies are necessary to elucidate these interactions further.

Case Studies and Research Findings

StudyFindings
Pickard et al. (2013)Demonstrated antifungal activity against four strains; effective against Mycobacterium tuberculosis .
Eren et al. (2023)Reported COX-II inhibitory potential with IC50 values significantly lower than existing drugs .
Chahal et al. (2023)Identified derivatives exhibiting antioxidant properties alongside anti-inflammatory effects .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibit various biological activities, including anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation in vitro and in vivo studies.

Antimicrobial Properties

The compound's structural analogs have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that the presence of the furan and hydroxyphenyl groups enhances the compound's ability to disrupt microbial cell membranes.

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory effects of this compound. The hydroxyphenyl group may play a crucial role in modulating inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated inhibition of tumor growth in xenograft models.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with low MIC values.
Anti-inflammatoryReduced cytokine levels in animal models of inflammation.

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